(S)-Mevalonic acid
Overview
Description
This section would typically include a brief overview of “(S)-Mevalonic acid”, its chemical formula, and its role in biological systems or industrial processes.
Synthesis Analysis
This part would detail the methods and conditions under which “(S)-Mevalonic acid” can be synthesized, including any catalysts or reagents required.Molecular Structure Analysis
Here, the molecular structure of “(S)-Mevalonic acid” would be discussed, possibly including its stereochemistry, functional groups, and any notable structural features.Chemical Reactions Analysis
This section would outline the known chemical reactions involving “(S)-Mevalonic acid”, including its reactivity and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would include details such as the physical state, melting and boiling points, solubility, and any other relevant physical or chemical properties of “(S)-Mevalonic acid”.Scientific Research Applications
Allogeneic Bone Marrow Transplantation in Mevalonic Aciduria
Mevalonic aciduria is a rare autosomal recessive disease characterized by severe symptoms, including fever, inflammation, developmental delay, and dysmorphic features, due to mutations in the mevalonate kinase gene. A study reported a case where allogeneic bone marrow transplantation from an HLA-identical sister led to sustained remission of febrile attacks and inflammation, highlighting a potential therapeutic application for this condition (Neven et al., 2007).
Mevalonate Kinase Deficiency and Neuroinflammation
Mevalonic aciduria, resulting from mevalonate kinase deficiency, causes severe neurologic impairments and recurrent fever episodes. Research has linked the disease's neurodegeneration to apoptosis and pyroptosis pathways, offering insights into potential targets for therapeutic intervention and understanding neuroinflammation mechanisms (Tricarico et al., 2013).
Enhancing Isoprenoid Production via the Mevalonate Pathway
The mevalonate pathway, responsible for synthesizing isopentenyl diphosphate, plays a crucial role in producing phytosterols, carotenoids, and other isoprenoids with various health benefits. Research into engineering this pathway in microbes and plants has shown promise for enhancing the production of valuable isoprenoids, with applications ranging from medicine to agriculture (Liao et al., 2016).
Mevalonate Kinase Deficiencies: Clinical Spectrum
Mevalonate kinase deficiencies manifest in a spectrum ranging from mevalonic aciduria to hyperimmunoglobulinemia D syndrome (HIDS), both resulting from mutations in the MVK gene. This genetic insight helps to understand the variability in clinical presentations and guides the development of diagnostic and management strategies for these conditions (Haas & Hoffmann, 2006).
Metabolic Engineering for Health-promoting Isoprenoids in Tomato
Genetic manipulation of both the mevalonate and non-mevalonate pathways in tomatoes has been explored to increase the production of health-promoting isoprenoids, such as phytosterols and carotenoids. This research showcases the application of (S)-Mevalonic acid in improving nutritional value and health benefits of crops through metabolic engineering (Enfissi et al., 2004).
Safety And Hazards
This section would outline any known hazards associated with “(S)-Mevalonic acid”, including toxicity, flammability, and any precautions that should be taken when handling it.
Future Directions
Finally, this part would discuss potential areas for future research involving “(S)-Mevalonic acid”, such as new synthetic methods, applications, or investigations into its mechanism of action.
properties
IUPAC Name |
(3S)-3,5-dihydroxy-3-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-6(10,2-3-7)4-5(8)9/h7,10H,2-4H2,1H3,(H,8,9)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTLQQUUPVSXIM-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CCO)(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186187 | |
Record name | Pentanoic acid, 3,5-dihydroxy-3-methyl-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Mevalonic acid | |
CAS RN |
32451-23-3 | |
Record name | (3S)-3,5-Dihydroxy-3-methylpentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32451-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Mevalonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032451233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanoic acid, 3,5-dihydroxy-3-methyl-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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